
2-methyloxirane;1-octadecoxyoctadecane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyloxirane;1-octadecoxyoctadecane;oxirane is a chemical compound with the molecular formula C23H48O3 and a molecular weight of 372.63 g/mol . This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with monooctadecyl ether. It is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecyl ether typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers (oxirane and methyl oxirane) are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to achieve optimal polymerization. The resulting polymer is then purified and processed into the desired form .
Chemical Reactions Analysis
Types of Reactions
2-methyloxirane;1-octadecoxyoctadecane;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
Scientific Research Applications
2-methyloxirane;1-octadecoxyoctadecane;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of oxirane, methyl-, polymer with oxirane, monooctadecyl ether involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, thereby enhancing the mixing and stability of formulations. In drug delivery systems, it improves the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other colloidal structures .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane, monohexadecyl ether: Similar in structure but with a shorter alkyl chain.
Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether: Contains a butyl group instead of an octadecyl group
Uniqueness
2-methyloxirane;1-octadecoxyoctadecane;oxirane is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and enhances its performance as a surfactant and emulsifier. This makes it particularly useful in applications where strong hydrophobic interactions are required .
Properties
CAS No. |
9038-43-1 |
|---|---|
Molecular Formula |
C41H84O3 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
2-methyloxirane;1-octadecoxyoctadecane;oxirane |
InChI |
InChI=1S/C36H74O.C3H6O.C2H4O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-2-4-3;1-2-3-1/h3-36H2,1-2H3;3H,2H2,1H3;1-2H2 |
InChI Key |
QNYWMNCOJRYQJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
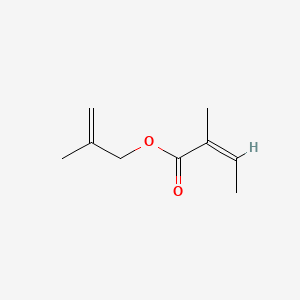

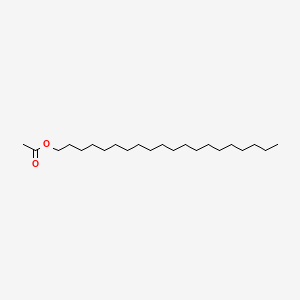
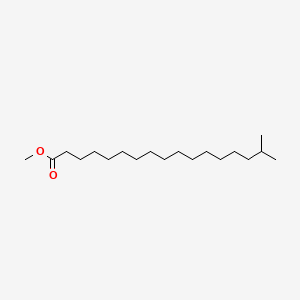
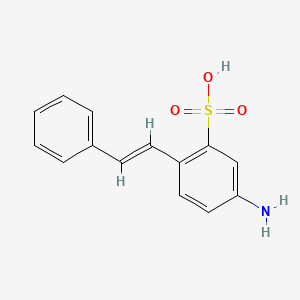
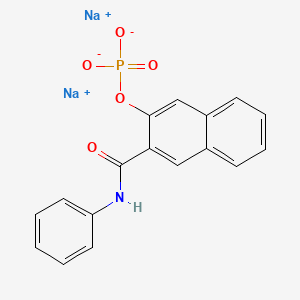
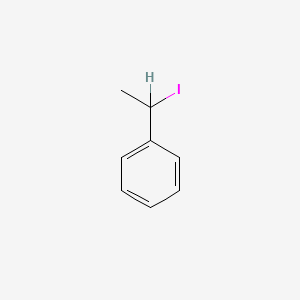
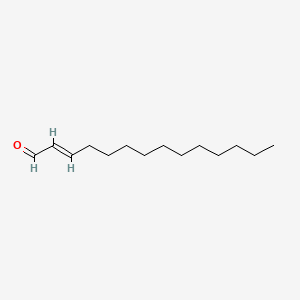
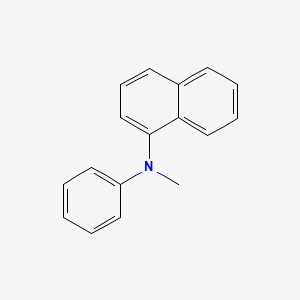
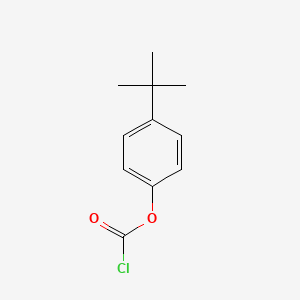
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
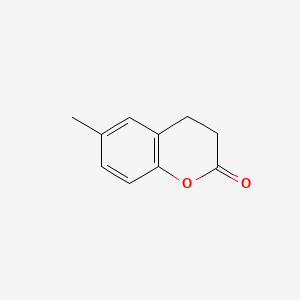
![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
